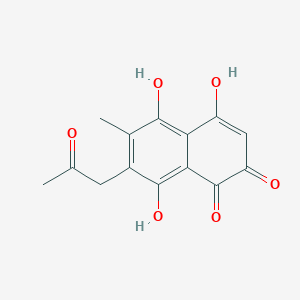
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a naphthalene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by oxidation and hydroxylation steps. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. Its naphthalene core allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,7-Trihydroxy-6,8-dimethylhomoisoflavanone
- 5,6,7-Trihydroxy-4-oxo-2-phenethyl-5,6,7,8-tetrahydro-4H-chromen-8-yl
Uniqueness
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione is unique due to its specific arrangement of hydroxyl groups and the presence of a 2-oxopropyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
121379-02-0 |
|---|---|
Formule moléculaire |
C14H12O6 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
4,5,8-trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O6/c1-5(15)3-7-6(2)12(18)10-8(16)4-9(17)14(20)11(10)13(7)19/h4,16,18-19H,3H2,1-2H3 |
Clé InChI |
CJWFUUNZZTUCHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1O)C(=CC(=O)C2=O)O)O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


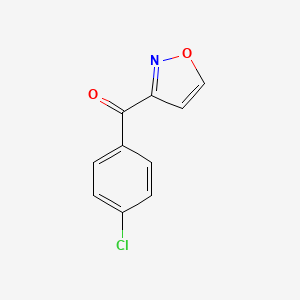
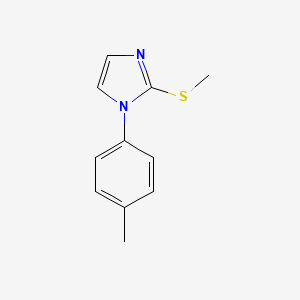
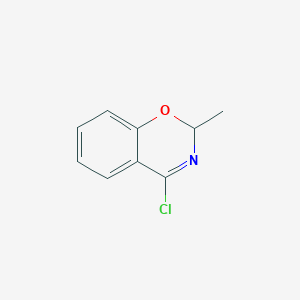
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
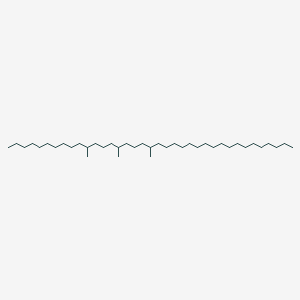

![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
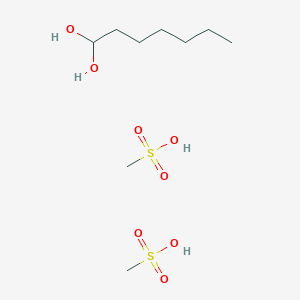
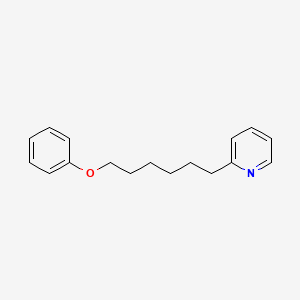

![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
